4-Allyloxybenzoyl chloride

Vue d'ensemble

Description

4-Allyloxybenzoyl chloride is a chemical compound that belongs to the family of benzoyl chlorides. It is a colorless to light yellow liquid that is used in various scientific research applications. The compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail.

Applications De Recherche Scientifique

Pharmaceutical Sciences

4-Allyloxybenzoyl chloride: is utilized in the synthesis of various compounds within pharmaceutical sciences. Its role as an intermediate can be pivotal in the development of ionic liquids (ILs) and deep eutectic solvents (DESs) which are used as solvents, cosolvents, and colloids in the synthesis and formulations of active pharmaceutical ingredients (APIs). These substances facilitate drug delivery through topical and transdermal routes .

Material Science

In material science, 4-Allyloxybenzoyl chloride contributes to the creation of side-chain liquid crystalline polymers. These polymers exhibit nematic liquid crystalline phases and are used for their wide mesophase temperature range and high thermal stability, making them suitable for technological applications like optical storage and dynamic holography .

Organic Synthesis

The compound plays a significant role in organic synthesis, particularly in the preparation and application of allylboron species. These species are crucial for the synthesis of optically enriched chiral molecules, which are essential in the development of new pharmaceuticals and materials .

Polymer Chemistry

4-Allyloxybenzoyl chloride: is also significant in polymer chemistry, where it is involved in the synthesis of side-chain liquid crystalline polymers. These polymers are attractive for their combination of liquid crystalline properties with polymer characteristics such as thermal stability and processability .

Analytical Chemistry

In analytical chemistry, 4-Allyloxybenzoyl chloride can be used for the preparation of reagents and kits that are essential for antibody production and purification. Its stability and reactivity make it a valuable component in various analytical procedures .

Agrochemistry

The application of 4-Allyloxybenzoyl chloride in agrochemistry is still an emerging field. It has potential use in the synthesis of compounds that could serve as pesticides or fertilizers, contributing to more sustainable agricultural practices .

Biochemistry

In biochemistry, 4-Allyloxybenzoyl chloride is used in the design and preparation of compounds that can form liquid crystalline polymers. These polymers have potential applications in biological systems due to their structural and thermal properties .

Environmental Science

Lastly, 4-Allyloxybenzoyl chloride may find applications in environmental science, particularly in the development of methods for the remediation of persistent organic pollutants like polychlorinated biphenyls (PCBs). Its chemical properties could be harnessed to create advanced oxidation processes for wastewater treatment .

Mécanisme D'action

Target of Action

This compound is a synthetic reagent used in the production of various chemical compounds

Mode of Action

4-Allyloxybenzoyl chloride, as a synthetic reagent, likely interacts with its targets through chemical reactions. It may act as an acylating agent, reacting with nucleophiles to form esters or amides . The exact mode of action would depend on the specific reaction conditions and the nature of the target molecule.

Result of Action

The result of 4-Allyloxybenzoyl chloride’s action is the formation of new chemical compounds through its reactions with target molecules . The exact products depend on the nature of the target molecules and the reaction conditions.

Action Environment

The action of 4-Allyloxybenzoyl chloride is influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, its reactivity can be affected by the presence of bases or nucleophiles. Its stability may also be influenced by factors like temperature and exposure to light.

Propriétés

IUPAC Name |

4-prop-2-enoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMVIVUKHYHNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

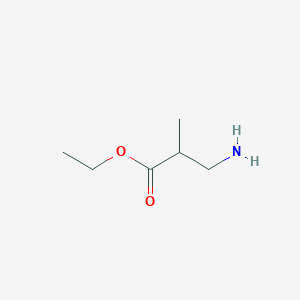

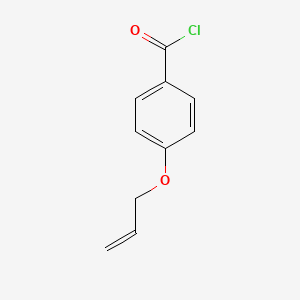

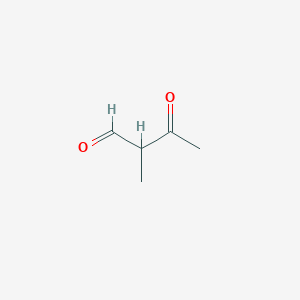

C=CCOC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472824 | |

| Record name | 4-ALLYLOXYBENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36844-51-6 | |

| Record name | 4-ALLYLOXYBENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) benzyloxycarbonyloxy]succinimide](/img/structure/B1599742.png)